molecular formula C17H30ClN B089763 1-Dodecylpyridinium chloride CAS No. 104-74-5

1-Dodecylpyridinium chloride

Cat. No. B089763
CAS RN: 104-74-5
M. Wt: 283.9 g/mol
InChI Key: GKQHIYSTBXDYNQ-UHFFFAOYSA-M
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Patent
US04894454

Procedure details

The corresponding compounds of pyridine or substituted pyridine, as six-member heterocycle, can be prepared from the corresponding alkyl bromides or iodides in methanol at 35° C. and pyridine or substituted pyridines with a yield of 70%. The corresponding molar amounts of the alkyl bromide, almost all of which are available commercially but which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC), are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine, also dissolved in methanol, added dropwise whilst stirring. Heating is carried out for 6 hours under reflux whilst stirring at 70° C. so that the reaction yield is almost quantitative. Thus, for example, the yield of hexadecyl-4-hydroxypyridinium chloride or bromide in methanol as solvent is 95%, with ethanol 80% and in ether/ethanol only 40%. Dodecylpyridinium chloride is obtained with a yield of almost 70%. 3,5-dihydroxydodecylpyridinium bromide is formed quantitatively in accordance with the above procedure from dodecyl bromide and 3,5-dihydroxypyridine in boiling chloroform after 4 hours (melting point 180° C.).
Name
hexadecyl-4-hydroxypyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
substituted pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
substituted pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.C(O)C.[Cl-:10].[CH2:11]([N+:27]1[CH:32]=[CH:31][C:30](O)=[CH:29][CH:28]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CCCC>CO.[Br-].CCOCC.C(O)C>[Cl-:10].[CH2:11]([N+:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3,6.7,8.9|

Inputs

Step One
Name
hexadecyl-4-hydroxypyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+]1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
substituted pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Seven
Name
substituted pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC)
DISSOLUTION
Type
DISSOLUTION
Details
are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine
DISSOLUTION
Type
DISSOLUTION
Details
also dissolved in methanol
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
whilst stirring at 70° C. so that the reaction
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.